molecular formula C13H10F5NO B2748701 (2,2-Difluoro-5-azaspiro[2.3]hexan-5-yl)-[4-(trifluoromethyl)phenyl]methanone CAS No. 2138214-64-7

(2,2-Difluoro-5-azaspiro[2.3]hexan-5-yl)-[4-(trifluoromethyl)phenyl]methanone

Cat. No. B2748701
CAS RN: 2138214-64-7
M. Wt: 291.221
InChI Key: BDCOLMWAZMNYCO-UHFFFAOYSA-N
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Description

(2,2-Difluoro-5-azaspiro[2.3]hexan-5-yl)-[4-(trifluoromethyl)phenyl]methanone is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

(2,2-Difluoro-5-azaspiro[2.3]hexan-5-yl)-[4-(trifluoromethyl)phenyl]methanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. It has been shown to exhibit potent and selective binding to certain receptors in the brain, making it a promising candidate for the development of new drugs for the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of (2,2-Difluoro-5-azaspiro[2.3]hexan-5-yl)-[4-(trifluoromethyl)phenyl]methanone is not fully understood. However, it is believed to act as a modulator of certain neurotransmitter systems in the brain, including the dopamine and serotonin systems. This modulation may result in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
Studies have shown that this compound can have both biochemical and physiological effects on the brain and body. It has been shown to increase dopamine and serotonin levels in certain regions of the brain, leading to improvements in mood and cognitive function. It has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2,2-Difluoro-5-azaspiro[2.3]hexan-5-yl)-[4-(trifluoromethyl)phenyl]methanone in lab experiments is its high potency and selectivity for certain receptors in the brain. This makes it a useful tool for studying the function of these receptors and their role in neurological disorders. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are many potential future directions for research on (2,2-Difluoro-5-azaspiro[2.3]hexan-5-yl)-[4-(trifluoromethyl)phenyl]methanone. One area of interest is the development of new drugs based on its structure and pharmacological properties. Another area of interest is the study of its effects on other neurotransmitter systems in the brain, which may have implications for the treatment of a wide range of neurological disorders. Additionally, further research is needed to fully understand its mechanism of action and the biochemical and physiological effects it has on the brain and body.

Synthesis Methods

The synthesis of (2,2-Difluoro-5-azaspiro[2.3]hexan-5-yl)-[4-(trifluoromethyl)phenyl]methanone involves the reaction of 4-(trifluoromethyl)benzoyl chloride and 2,2-difluoro-5-aminopentan-1-ol in the presence of triethylamine. The product is obtained in good yield and high purity.

properties

IUPAC Name

(2,2-difluoro-5-azaspiro[2.3]hexan-5-yl)-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F5NO/c14-12(15)5-11(12)6-19(7-11)10(20)8-1-3-9(4-2-8)13(16,17)18/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCOLMWAZMNYCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(C1(F)F)CN(C2)C(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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